molecular formula C11H13BrSZn B14870808 4-CyclopentylthiophenylZinc bromide

4-CyclopentylthiophenylZinc bromide

Cat. No.: B14870808
M. Wt: 322.6 g/mol
InChI Key: WOCJKGMONWWKBP-UHFFFAOYSA-M
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Description

4-CyclopentylthiophenylZinc bromide is an organozinc compound with the molecular formula C11H13BrSZn. This compound is used in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds. It is a valuable reagent in the field of organometallic chemistry due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-CyclopentylthiophenylZinc bromide can be synthesized through the reaction of 4-cyclopentylthiophenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically involves the use of a Grignard reagent or a lithium reagent to facilitate the formation of the organozinc compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield. The compound is usually produced in a concentrated solution form, often in THF, to facilitate its use in subsequent reactions.

Chemical Reactions Analysis

Types of Reactions

4-CyclopentylthiophenylZinc bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: It can be reduced to form thiophenes or other reduced sulfur-containing compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the zinc atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or aryl halides can be used under conditions that promote nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophenes and other reduced sulfur compounds.

    Substitution: Various substituted thiophenyl derivatives.

Scientific Research Applications

4-CyclopentylthiophenylZinc bromide has several applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways and mechanisms.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-CyclopentylthiophenylZinc bromide involves the transfer of the thiophenyl group to a target molecule This transfer is facilitated by the zinc atom, which acts as a mediator in the reaction The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule

Comparison with Similar Compounds

Similar Compounds

    PhenylZinc bromide: Similar in structure but lacks the cyclopentyl group.

    ThiophenylZinc bromide: Similar but without the cyclopentyl substitution.

    CyclopentylZinc bromide: Similar but lacks the thiophenyl group.

Uniqueness

4-CyclopentylthiophenylZinc bromide is unique due to the presence of both the cyclopentyl and thiophenyl groups. This dual functionality allows it to participate in a wider range of reactions compared to its simpler counterparts. The combination of these groups enhances its reactivity and makes it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C11H13BrSZn

Molecular Weight

322.6 g/mol

IUPAC Name

bromozinc(1+);cyclopentylsulfanylbenzene

InChI

InChI=1S/C11H13S.BrH.Zn/c1-2-6-10(7-3-1)12-11-8-4-5-9-11;;/h2-3,6-7,11H,4-5,8-9H2;1H;/q-1;;+2/p-1

InChI Key

WOCJKGMONWWKBP-UHFFFAOYSA-M

Canonical SMILES

C1CCC(C1)SC2=CC=[C-]C=C2.[Zn+]Br

Origin of Product

United States

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